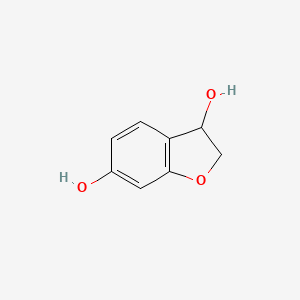

2,3-Dihydro-1-benzofuran-3,6-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-3,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,9-10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISLYCVZUQYSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydro-1-benzofuran-3,6-diol and Related Hydroxylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1-benzofuran-3,6-diol is a specific, hydroxylated derivative of the 2,3-dihydrobenzofuran scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. While direct, in-depth research on this compound is limited in publicly accessible literature, the broader class of hydroxylated 2,3-dihydrobenzofurans has garnered significant scientific interest. These compounds are recognized for their potent antioxidant and anti-inflammatory properties, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of hydroxylated 2,3-dihydrobenzofurans, with a focus on the structural and potential functional characteristics relevant to this compound.

Chemical Properties and Structure

The 2,3-dihydrobenzofuran core consists of a benzene ring fused to a five-membered dihydrofuran ring. The presence of hydroxyl groups, as in this compound, significantly influences the molecule's polarity, solubility, and reactivity. The phenolic hydroxyl group at the 6-position and the alcoholic hydroxyl group at the 3-position are key to its potential biological activities, particularly its ability to act as a radical scavenger.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 1020947-92-5 |

| Predicted LogP | 0.85 |

| Predicted Water Solubility | 4.85 g/L |

| Predicted pKa (strongest acidic) | 9.5 (phenolic OH) |

| Predicted pKa (strongest basic) | -2.5 (alcoholic OH) |

Note: The data in this table are predicted values from computational models due to the limited availability of experimental data for this specific compound.

Synthesis of Hydroxylated 2,3-Dihydrobenzofurans

A common approach involves the cyclization of a substituted phenol. For instance, a plausible synthetic route could start from a hydroquinone derivative, which provides the hydroxyl group at the 6-position (para to the ether linkage). The dihydrofuran ring can be formed through various methods, including intramolecular Heck reactions, transition metal-catalyzed C-H activation/cyclization, or electrophilic cyclization of an appropriately substituted phenolic precursor. Introduction of the hydroxyl group at the 3-position can be achieved through oxidation of the 3-position of a pre-formed 2,3-dihydrobenzofuran or by using a starting material that already contains this functionality.

Below is a generalized workflow for the synthesis of a hydroxylated 2,3-dihydrobenzofuran derivative.

Caption: Generalized synthetic workflow for hydroxylated 2,3-dihydrobenzofurans.

Example Experimental Protocol: Synthesis of Chiral 3-Hydroxy-2,3-dihydrobenzofurans

An enantioselective method for synthesizing chiral 3-hydroxy-2,3-dihydrobenzofurans has been reported, which could be adapted. This involves an intramolecular asymmetric addition of aryl halides to unactivated ketones.[1]

Materials:

-

Substituted o-halophenoxy ketone precursor

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Chiral ligand (e.g., a phosphine-based ligand)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., Toluene)

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the o-halophenoxy ketone precursor, palladium catalyst, and chiral ligand.

-

Add the solvent and the base to the reaction mixture.

-

Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required reaction time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chiral 3-hydroxy-2,3-dihydrobenzofuran.

Biological Activities and Mechanism of Action

The primary biological activities reported for hydroxylated 2,3-dihydrobenzofurans are their antioxidant and anti-inflammatory effects. These activities are largely attributed to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.

Antioxidant Activity

Hydroxylated 2,3-dihydrobenzofurans act as potent antioxidants through several mechanisms, including radical scavenging and inhibition of lipid peroxidation. The antioxidant capacity is often compared to that of Trolox, a water-soluble analog of vitamin E. Some benzofuran derivatives have been shown to possess even greater antioxidant activity than Trolox.[2]

The proposed mechanism of antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting benzofuranyl radical is stabilized by resonance, which contributes to its high antioxidant efficacy.

Caption: Antioxidant mechanism of a hydroxylated 2,3-dihydrobenzofuran.

Anti-inflammatory Activity

Several 2,3-dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties.[3] This activity is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives inhibit prostaglandin synthesis, a key process in inflammation.[3] More recently, research has focused on their ability to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2, a major mediator of inflammation and pain.[4]

Table 2: In Vitro Anti-inflammatory and Antioxidant Activity of Selected 2,3-Dihydrobenzofuran Derivatives

| Compound | Assay | Target/Radical | IC₅₀ / % Inhibition | Reference |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis Inhibition | - | More potent than indomethacin | [3] |

| Prunustosananside AI | DPPH Radical Scavenging | DPPH | High activity | [5] |

| Prunustosananside AII | ABTS Radical Scavenging | ABTS | High activity | [5] |

| Compound 19 (a 2,3-dihydrobenzofuran derivative) | mPGES-1 Inhibition | mPGES-1 | Low micromolar range | [4] |

| Compound 20 (a 2,3-dihydrobenzofuran derivative) | mPGES-1 Inhibition | mPGES-1 | Low micromolar range | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compound solution at various concentrations

-

Methanol (as a blank)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a 96-well microplate, add a specific volume of the test compound or control solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Safety and Toxicology

The toxicological properties of this compound have not been fully investigated. For related benzofuran derivatives, safety profiles vary depending on the specific substitutions. It is crucial to handle all novel chemical compounds with appropriate safety precautions in a laboratory setting, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

While specific data on this compound is scarce, the broader class of hydroxylated 2,3-dihydrobenzofurans represents a promising scaffold for the development of new therapeutic agents, particularly for conditions associated with oxidative stress and inflammation. Future research should focus on the targeted synthesis of this compound and the comprehensive evaluation of its biological activities and toxicological profile. Elucidating the structure-activity relationships of various hydroxylated derivatives will be crucial for optimizing their therapeutic potential. The development of efficient and stereoselective synthetic methods will also be essential for advancing these compounds into preclinical and clinical studies.

References

- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 2. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and anti-inflammatory active dihydrobenzofuran neolignans from the seeds of Prunus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-3,6-diol

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 2,3-Dihydro-1-benzofuran-3,6-diol. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

This compound, with the CAS Number 1020947-92-5, is a dihydroxylated derivative of the 2,3-dihydrobenzofuran scaffold. The core structure consists of a benzene ring fused to a dihydrofuran ring, with hydroxyl groups at the 3- and 6-positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1020947-92-5 | [1][2][3] |

| Molecular Formula | C₈H₈O₃ | [4] |

| Molecular Weight | 152.15 g/mol | [4] |

| Appearance | Not specified in literature | N/A |

| Melting Point | Not specified in literature | N/A |

| Boiling Point | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be inferred from general methods for the synthesis of 2,3-dihydrobenzofurans. One potential precursor is 1-benzofuran-6-ol[5]. The synthesis could involve the epoxidation of the furan ring followed by regioselective ring-opening and reduction.

Caption: A proposed synthetic pathway for this compound.

Representative Experimental Protocol for Dihydrobenzofuran Synthesis

The following is a general protocol for the synthesis of a 2,3-dihydrobenzofuran derivative, which could be adapted for the synthesis of the target molecule. This protocol is based on the intramolecular cyclization of a substituted phenol.

Materials:

-

Substituted 2-allylphenol precursor

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Catalyst (e.g., Palladium(II) acetate, a Lewis acid)

-

Inert atmosphere (e.g., Nitrogen, Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the substituted 2-allylphenol in the anhydrous solvent under an inert atmosphere.

-

Add the catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an appropriate reagent (e.g., water, saturated ammonium chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-dihydrobenzofuran derivative.

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively studied. However, the broader class of benzofuran and dihydrobenzofuran derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anti-tumor, and antifungal activities[6].

One study identified a related compound, 2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3,6-diol, as a substrate for sulfotransferase, an enzyme involved in the metabolism of various compounds[7]. This suggests that this compound may undergo similar metabolic transformations in biological systems.

The presence of two hydroxyl groups on the aromatic and dihydrofuran rings suggests that this molecule could possess antioxidant properties, similar to other phenolic compounds. The hydroxyl groups can act as hydrogen donors to neutralize free radicals.

Caption: A generalized diagram of the potential antioxidant mechanism of phenolic compounds.

Spectroscopic Data

Table 2: Expected Spectroscopic Features

| Spectroscopy | Expected Features |

| ¹H NMR | Signals for aromatic protons, protons on the dihydrofuran ring (at C2 and C3), and hydroxyl protons. The chemical shifts and coupling constants of the C2 and C3 protons would be indicative of their relative stereochemistry. |

| ¹³C NMR | Signals for aromatic carbons, carbons of the dihydrofuran ring, and carbons bearing the hydroxyl groups. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations would also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). Fragmentation patterns would likely involve the loss of water and cleavage of the dihydrofuran ring. |

Conclusion

This compound is a molecule of interest within the broader class of biologically active benzofuran derivatives. While specific experimental data on its properties and biological activities are currently limited, its structure suggests potential for applications in areas such as antioxidant therapies. Further research is warranted to fully elucidate the chemical and pharmacological profile of this compound. The synthetic strategies and analytical expectations outlined in this guide provide a framework for future investigations by researchers in the field of drug discovery and development.

References

- 1. 1020947-92-5(this compound) | Kuujia.com [pt.kuujia.com]

- 2. 1020947-92-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 页面加载中... [china.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Cas 13196-11-7,1-BENZOFURAN-6-OL | lookchem [lookchem.com]

- 6. aablocks.com [aablocks.com]

- 7. Human Metabolome Database: Showing Protein Sulfotransferase family cytosolic 2B member 1 (HMDBP00355) [hmdb.ca]

Unveiling the Natural Provenance of 2,3-Dihydro-1-benzofuran Derivatives: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sources of compounds featuring the 2,3-dihydro-1-benzofuran core structure. While the specific compound 2,3-Dihydro-1-benzofuran-3,6-diol has not been identified as a naturally occurring metabolite in the surveyed scientific literature, the foundational 2,3-dihydrobenzofuran scaffold is a recurring motif in a variety of natural products isolated from both plant and fungal species. This guide will delve into the known natural occurrences of derivatives, their quantitative data where available, and the methodologies for their isolation and characterization.

The 2,3-Dihydrobenzofuran Scaffold in Nature

The 2,3-dihydrobenzofuran skeleton is a privileged structural motif found in a diverse array of bioactive natural products.[1] These compounds are biosynthesized by a range of organisms, most notably plants and fungi, and exhibit a wide spectrum of pharmacological activities. Natural products containing this core are often classified as neolignans, flavonoids, and other polyphenol derivatives.[1]

Documented Natural Sources of 2,3-Dihydrobenzofuran Derivatives

While the specific 3,6-diol derivative remains elusive as a known natural product, several other hydroxylated and substituted 2,3-dihydrobenzofurans have been isolated and characterized. The parent compound, 2,3-dihydro-1-benzofuran , has been detected in the methanolic seed extract of Lepidium sativum and in the stems of Calystegia silvatica. A closely related benzofuran, 2-(3,5-dihydroxyphenyl)benzofuran-5,6-diol , has been extracted from the roots of Cortex Mori Radicis (Mulberry root bark).[2]

The following table summarizes the documented natural sources of the parent compound and a related diol derivative.

| Compound Name | Natural Source(s) | Plant/Fungal Part(s) |

| 2,3-Dihydro-1-benzofuran | Lepidium sativum | Seeds |

| Calystegia silvatica | Stems | |

| 2-(3,5-dihydroxyphenyl)benzofuran-5,6-diol | Cortex Mori Radicis | Roots |

Experimental Protocols: Isolation and Characterization

The methodologies employed for the extraction and identification of 2,3-dihydrobenzofuran derivatives from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized workflow based on standard practices in natural product chemistry.

Caption: Generalized workflow for the isolation and identification of natural products.

A key step in the process is the structural elucidation of the isolated compounds. This is typically achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule, including the substitution pattern on the aromatic and heterocyclic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups present in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of the benzofuran chromophore.

Biological Activities and Signaling Pathways of Related Compounds

While no signaling pathways involving the specific this compound have been described due to its apparent absence in nature, numerous studies have investigated the biological activities of other naturally occurring and synthetic 2,3-dihydrobenzofuran derivatives. These compounds have been reported to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.

For instance, some neolignans with the 2,3-dihydrobenzofuran core have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. The potential mechanisms of action for various derivatives are diverse and an active area of research.

Caption: Reported biological activities of 2,3-dihydrobenzofuran derivatives.

Conclusion

References

In-Depth Technical Guide: Isolation of 2,3-Dihydro-1-benzofuran-3,6-diol from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the bioactive compound 2,3-Dihydro-1-benzofuran-3,6-diol from plant extracts. While direct and detailed protocols for the isolation of this specific diol are not extensively documented in publicly available literature, this guide synthesizes information on the natural occurrence of related compounds and outlines established methodologies for the extraction and purification of hydroxylated 2,3-dihydrobenzofuran derivatives from plant matrices.

Natural Occurrence of 2,3-Dihydrobenzofuran Scaffolds

The 2,3-dihydrobenzofuran skeleton is a recurring motif in a variety of natural products, often exhibiting a range of biological activities. While the specific compound this compound is not prominently reported as a major constituent in plants, the parent compound, 2,3-dihydrobenzofuran, and its various hydroxylated and otherwise substituted derivatives have been identified in several plant families.

Table 1: Plant Species Reported to Contain 2,3-Dihydrobenzofuran Derivatives

| Plant Species | Family | Plant Part | Extraction Solvent(s) | Reported 2,3-Dihydrobenzofuran Derivatives |

| Trichosanthes dioica | Cucurbitaceae | Leaf | Ethanol | 2,3-Dihydrobenzofuran[1] |

| Helichrysum stoechas | Asteraceae | Inflorescence | Hydromethanolic | 2,3-Dihydrobenzofuran[2][3] |

| Eupatorium heterophyllum | Asteraceae | Roots | Not specified | Various new benzofuran and dihydrobenzofuran derivatives[4] |

| Polygonum barbatum | Polygonaceae | Not specified | Ethyl acetate | Dihydrobenzofuran derivatives |

It is plausible that this compound exists as a minor component in these or related species. Its isolation would necessitate a targeted and sensitive phytochemical investigation.

Experimental Protocols for Isolation

The following sections detail a generalized workflow for the isolation of hydroxylated 2,3-dihydrobenzofuran derivatives from plant material. This protocol is based on established phytochemical techniques and can be adapted for the targeted isolation of this compound.

Plant Material Collection and Preparation

Proper collection and preparation of plant material are crucial for the successful isolation of target compounds.

-

Collection: Plant material should be collected from a reliable source, and a voucher specimen should be deposited in a recognized herbarium for authentication.

-

Drying: The collected plant material should be air-dried in the shade or using a mechanical dryer at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The choice of extraction solvent and method is critical and depends on the polarity of the target compound. For a dihydroxylated compound like this compound, polar to semi-polar solvents are generally effective.

Table 2: Comparison of Extraction Methods

| Extraction Method | Solvent(s) | Temperature | Advantages | Disadvantages |

| Maceration | Methanol, Ethanol, Ethyl Acetate | Room Temperature | Simple, suitable for thermolabile compounds | Time-consuming, lower extraction efficiency |

| Soxhlet Extraction | Methanol, Ethanol | Boiling point of the solvent | High extraction efficiency | Can degrade thermolabile compounds |

| Ultrasonic-Assisted Extraction (UAE) | Methanol, Ethanol | Room Temperature or slightly elevated | Faster, improved extraction efficiency | Requires specialized equipment |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvents (e.g., ethanol) | Typically 40-60°C | Environmentally friendly, high selectivity | High initial equipment cost |

Recommended Protocol: Maceration followed by Sequential Extraction

-

Defatting: Soak the powdered plant material in a non-polar solvent like n-hexane or petroleum ether for 24-48 hours to remove lipids and other non-polar compounds. Discard the solvent.

-

Extraction: Macerate the defatted plant material in a polar solvent such as methanol or ethanol with occasional shaking for 3-5 days.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Fractionation and Purification

The crude extract is a complex mixture of compounds and requires further fractionation and purification to isolate the target molecule.

Workflow for Fractionation and Purification

Figure 1: General workflow for the purification of this compound.

Detailed Methodologies:

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in a mixture of water and a moderately polar organic solvent (e.g., ethyl acetate).

-

Separate the layers. The target diol is likely to partition into the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

-

-

Column Chromatography:

-

Pack a glass column with a suitable stationary phase, such as silica gel (60-120 mesh) or Sephadex LH-20.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the enriched fractions from column chromatography using a preparative HPLC system.

-

A C18 column is commonly used for the separation of phenolic compounds.

-

The mobile phase typically consists of a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.

-

Use a gradient elution program to achieve optimal separation.

-

Monitor the elution profile with a UV detector (wavelengths around 280 nm are often suitable for benzofuranoids).

-

Collect the peak corresponding to this compound.

-

Structural Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques.

Table 3: Spectroscopic and Spectrometric Data for Structural Confirmation

| Technique | Information Obtained |

| UV-Vis Spectroscopy | Provides information about the chromophore system. |

| Infrared (IR) Spectroscopy | Identifies functional groups such as hydroxyl (-OH) and aromatic rings. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Provides information on the number, environment, and connectivity of protons. |

| ¹³C NMR: Provides information on the number and types of carbon atoms. | |

| 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, confirming the overall structure. |

Potential Biological Activities and Signaling Pathways

While specific biological activities for this compound are not well-documented, the broader class of dihydroxylated dihydrobenzofurans has been investigated for various pharmacological effects. These compounds often exhibit antioxidant and anti-inflammatory properties due to their phenolic nature.

Potential Signaling Pathway Involvement

Dihydroxylated aromatic compounds can modulate various signaling pathways involved in inflammation and cellular stress responses. A potential mechanism of action could involve the inhibition of pro-inflammatory pathways.

Figure 2: Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion

The isolation of this compound from plant extracts presents a challenging yet rewarding endeavor for natural product chemists and drug discovery professionals. Although direct evidence of its isolation is scarce, the presence of related structures in various plant species suggests its potential as a novel bioactive compound. The methodologies outlined in this guide provide a robust framework for its targeted isolation and characterization. Further research into the phytochemical profiles of plants known to produce dihydrobenzofurans is warranted to uncover natural sources of this promising diol and to fully elucidate its therapeutic potential.

References

- 1. Exploring Trichosanthes dioica: A Comprehensive Study of Its Ethnomedical Uses, Phytochemistry, Pharmacology and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Helichrysum stoechas (L.) Moench Inflorescence Extract for Tomato Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biological Activities of the 2,3-Dihydro-1-benzofuran Scaffold

To the valued researcher,

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a variety of biologically active compounds.[1] Derivatives of this core have been investigated for a wide range of therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties, by modulating various signaling pathways.

Anticancer Activity

The 2,3-dihydrobenzofuran scaffold has been explored as a platform for the development of novel anticancer agents.[2] The mechanism of action for some derivatives involves the inhibition of enzymes crucial for tumor progression.

Experimental Protocols:

-

MTT Assay for Cytotoxicity: The antiproliferative activity of benzofuran derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cancer cell lines (e.g., K562, HL60, HeLa) and a normal endothelial cell line (HUVEC) are seeded in 96-well plates and incubated.[2]

-

The cells are then treated with various concentrations of the test compounds.

-

After a specified incubation period, the MTT reagent is added to each well.

-

Mitochondrial dehydrogenases in viable cells convert the MTT to a purple formazan product.

-

The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.

-

Anti-inflammatory Activity

Certain 2,3-dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects.[3] Their mechanism of action can involve the inhibition of key enzymes in the inflammatory cascade, such as prostaglandin synthesis.

Experimental Protocols:

-

Inhibition of Prostaglandin Synthesis in vitro: The ability of compounds to inhibit prostaglandin synthesis can be measured using a bovine seminal vesicle microsome preparation.

-

A reaction mixture containing bovine seminal vesicle microsomes, co-factors (e.g., adrenaline, glutathione), and the test compound is prepared.

-

The reaction is initiated by the addition of radiolabeled arachidonic acid.

-

After incubation, the reaction is stopped, and the prostaglandins are extracted.

-

The radioactivity of the extracted prostaglandins is measured to determine the extent of inhibition compared to a control without the test compound.

-

-

In vivo Carrageenan-induced Paw Edema in Rats: This is a standard animal model for evaluating acute anti-inflammatory activity.[3]

-

A pre-dose of the test compound or vehicle is administered to rats.

-

After a set time, a sub-plantar injection of carrageenan is given to the right hind paw to induce inflammation.

-

The volume of the paw is measured at various time points after the carrageenan injection.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

-

Neuromodulatory and Neuroprotective Activities

Derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated for their potential in treating neurological disorders, including neuropathic pain.[4] One of the targeted mechanisms is the modulation of cannabinoid receptors.

Experimental Protocols:

-

Cannabinoid Receptor Binding Assay: The affinity of compounds for cannabinoid receptors (CB1 and CB2) is determined through competitive binding assays using radiolabeled ligands.

-

Membrane preparations from cells expressing either CB1 or CB2 receptors are incubated with a known radiolabeled cannabinoid ligand and varying concentrations of the test compound.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound complex is measured.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

-

in vivo Models of Neuropathic Pain: The efficacy of compounds in alleviating neuropathic pain can be assessed in animal models, such as the spinal nerve ligation model in rats.

-

Neuropathic pain is surgically induced in rats.

-

After a recovery period and confirmation of pain symptoms (e.g., mechanical allodynia), the animals are treated with the test compound or vehicle.

-

The pain threshold is measured at different time points using calibrated von Frey filaments.

-

An increase in the paw withdrawal threshold in the treated group compared to the control group indicates an analgesic effect.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for various 2,3-dihydrobenzofuran derivatives from the literature. It is crucial to reiterate that these data are for substituted analogs and not for 2,3-Dihydro-1-benzofuran-3,6-diol.

| Compound Class | Target/Assay | Quantitative Data (IC50/EC50) | Reference |

| 2,3-Dihydrobenzofuran-2-ones | Carrageenan Paw Edema (rat, in vivo) | ED50 = 0.3 mg/kg | [3] |

| 2,3-Dihydrobenzofuran-2-ones | Prostaglandin Synthesis (in vitro) | IC50 = 0.03 µM | [3] |

| 2,3-Diaryl Benzofuran Derivatives | Mycobacterium tuberculosis H37Ra | MIC = 12.5 µg/mL | [5] |

| (2,3-dihydro-1-benzofuran-3-yl)acetic acids | GPR40/FFA1 agonism | EC50 = 0.019 µM | [6] |

| 2,3-Dihydro-1-Benzofuran Derivatives | Cannabinoid Receptor 2 (CB2) Agonism | EC50 = 1.5 nM | [4] |

References

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in vitro and in silico studies of 2, 3-diaryl benzofuran derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of 2,3-Dihydro-1-benzofuran-3,6-diol: A Technical Guide

Introduction

The 2,3-dihydrobenzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The presence of hydroxyl groups on the benzofuran ring system is a key structural feature that often imparts significant antioxidant properties. These compounds are of great interest to researchers in the fields of medicinal chemistry, pharmacology, and drug development due to their potential to mitigate oxidative stress, a key factor in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth look at the potential antioxidant activity of 2,3-Dihydro-1-benzofuran-3,6-diol by examining the data from its structural analogs and detailing the standard experimental methodologies used to assess such activity.

Core Concepts of Antioxidant Action

Phenolic compounds, such as hydroxylated 2,3-dihydrobenzofurans, primarily exert their antioxidant effects through the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. This process is governed by the stability of the resulting phenoxyl radical.

Signaling Pathway of a Phenolic Antioxidant

The fundamental mechanism of radical scavenging by a phenolic antioxidant can be visualized as a direct interaction with a free radical. The hydroxyl group donates a hydrogen atom, quenching the radical and in turn forming a more stable, less reactive antioxidant radical.

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Quantitative Antioxidant Data of Structurally Related Compounds

The following tables summarize the antioxidant activity of various hydroxylated 2,3-dihydrobenzofuran derivatives as reported in the scientific literature. This data provides a strong indication of the potential antioxidant capacity of this compound.

Table 1: Radical Scavenging Activity of 2,3-Dihydrobenzofuran Derivatives

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid | Lipid Peroxidation (microsomes, iron-dependent) | 25 | Trolox C | >25 |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid | Lipid Peroxidation (microsomes, iron-independent) | 30 | Trolox C | >30 |

| 2,3-Dihydrobenzo[b]furan-5-ol | Lipid Peroxidation (microsomes) | - | - | - |

| 2,3-Dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol | Superoxyl Radical Scavenging | - | - | - |

Note: '-' indicates that specific quantitative data was not provided in the abstract.

Table 2: Electrochemical Properties and Bond Dissociation Enthalpies of 2,3-Dihydrobenzo[b]furan-5-ol Analogs [1]

| Compound | O-H Bond Dissociation Enthalpy (kJ mol⁻¹) | One-electron Reduction Potential (V vs NHE) |

| 2,3-Dihydrobenzo[b]furan-5-ol | 340 | 0.49 |

| 2,3-Dihydrobenzo[b]thiophene-5-ol | 337 | 0.49 |

| 2,3-Dihydrobenzo[b]selenophene-5-ol | 336 | 0.49 |

| 2,3-Dihydrobenzo[b]tellurophene-5-ol | 337 | 0.52 |

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are standard in the field and would be applicable for evaluating the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant.[2][3][4] The color change to a pale yellow is measured spectrophotometrically.[2][3][4]

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.[5] The solution should be freshly prepared and kept in the dark to avoid degradation.[5]

-

Sample Preparation: The test compound (this compound) and a positive control (e.g., ascorbic acid, Trolox, or BHT) are prepared in a series of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test compound solution is mixed with the DPPH solution.[6][7] A blank containing only the solvent and DPPH is also prepared.[7]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (typically 30 minutes).[2][3][5][7]

-

Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.[2][3][5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[2][3][8][9] The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.[9]

Protocol:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.[2][3][8][9] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[2][3][8][9]

-

Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a solvent (e.g., ethanol or methanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[2][3][8]

-

Sample Preparation: The test compound and a positive control are prepared in various concentrations.

-

Reaction Mixture: A small volume of the test compound solution is added to a larger volume of the ABTS•+ working solution.[2][8]

-

Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6-30 minutes).[2][3][8]

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often in a liposomal membrane system, which mimics a biological membrane.[10]

Protocol:

-

Preparation of Liposomes: Liposomes are prepared from phospholipids, such as phosphatidylcholine.

-

Initiation of Peroxidation: Lipid peroxidation is initiated by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane)hydrochloride (AAPH).

-

Treatment: The liposome suspension is treated with various concentrations of the test compound or a positive control.

-

Measurement of Peroxidation: The extent of lipid peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), which form a colored adduct with thiobarbituric acid, or by monitoring the consumption of oxygen.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the level of peroxidation in the presence of the antioxidant to that in its absence.

Experimental and Logical Workflow

The evaluation of a novel compound for its antioxidant potential follows a logical progression from initial screening to more complex biological models.

Caption: A typical experimental workflow for assessing antioxidant potential.

Conclusion

While direct experimental evidence for the antioxidant activity of this compound is currently lacking, the data from structurally similar hydroxylated 2,3-dihydrobenzofuran derivatives strongly suggest its potential as an effective antioxidant. The presence of two hydroxyl groups on the aromatic ring is a key feature that would likely enable it to act as a potent free radical scavenger. Further investigation using the standardized experimental protocols outlined in this guide is warranted to fully characterize the antioxidant profile of this compound and to explore its potential applications in the development of novel therapeutics for oxidative stress-related diseases. The provided methodologies and conceptual frameworks offer a solid foundation for researchers and drug development professionals to undertake such an evaluation.

References

- 1. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPPH Radical Scavenging Assay [mdpi.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]

- 7. marinebiology.pt [marinebiology.pt]

- 8. 2.7.3. ABTS Radical Scavenging Assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of 2,3-Dihydro-1-benzofuran Scaffolds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran and its dihydro derivative, 2,3-dihydro-1-benzofuran, represent a core structural motif in a multitude of biologically active compounds.[1][2] These scaffolds are prevalent in natural products and have been the focus of extensive synthetic efforts in medicinal chemistry due to their broad therapeutic potential.[1][2] In the realm of oncology, derivatives of benzofuran and 2,3-dihydrobenzofuran have emerged as promising candidates, demonstrating significant cytotoxic and antiproliferative activities against various cancer cell lines.[3][4][5] This technical guide synthesizes the current understanding of the anticancer properties of this scaffold, with a particular focus on dihydroxy-substituted analogues where data is available, to extrapolate the potential of 2,3-Dihydro-1-benzofuran-3,6-diol as a therapeutic agent.

Anticancer Activity of Dihydrobenzofuran Derivatives

While specific data for this compound is unavailable, numerous studies have demonstrated the anticancer efficacy of various substituted 2,3-dihydrobenzofuran derivatives. These compounds have been evaluated against a range of human cancer cell lines, exhibiting notable inhibitory effects.

| Compound Class | Cancer Cell Line(s) | Reported IC50/Activity | Reference(s) |

| Fluorinated Dihydrobenzofurans | HCT116 (colorectal) | Inhibition of proliferation by ~70% | [6][7] |

| Dihydrobenzofuran Lignans | Leukemia, Breast Cancer | GI50 < 10 nM for some derivatives | [8] |

| Dihydrobenzofuran Neolignans | HT-1080 (fibrosarcoma) | IC50 = 35.62 μM for 7R,8S-balanophonin | [9] |

| General Dihydrobenzofurans | NCI-H460 (lung), CAL-27 (oral) | IC50 of 53.24 μM and 48.52 μM for a natural isolate | [4] |

Note: This table presents a summary of reported activities for various dihydrobenzofuran derivatives as specific data for this compound is not available.

Putative Mechanisms of Anticancer Action

The anticancer effects of benzofuran and dihydrobenzofuran derivatives are attributed to a variety of mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

1. Induction of Apoptosis:

A primary mechanism of action for many anticancer compounds is the induction of programmed cell death, or apoptosis. Studies on fluorinated dihydrobenzofuran derivatives have shown that they can induce apoptosis in cancer cells.[6][7] This is often characterized by the inhibition of anti-apoptotic proteins like Bcl-2 and the cleavage of poly(ADP-ribose) polymerase (PARP-1).[6][7]

2. Inhibition of Cell Cycle Progression:

Certain benzofuran derivatives have been shown to arrest the cell cycle at specific phases, thereby preventing cancer cell division. For instance, some derivatives induce a G2/M phase arrest in cervical cancer cells.[10]

3. Modulation of Key Signaling Pathways:

-

mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[1][11] Several benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway.[11][12] They can block both mTORC1 and Akt signaling, which is significant for overcoming resistance mechanisms seen with other mTOR inhibitors.[11]

-

RAS/RAF/MEK/ERK Pathway: This pathway is another crucial signaling cascade that controls cell proliferation and survival. A naturally occurring 3-formylbenzofuran derivative has been shown to reduce the phosphorylation of ERK, suggesting it inhibits the RAS/RAF/MEK/ERK pathway to exert its anticancer effects.[10]

-

Tubulin Polymerization Inhibition: Dihydrobenzofuran lignans represent a class of compounds that can act as antimitotic agents by inhibiting tubulin polymerization.[8] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

Experimental Protocols

The following are generalized methodologies commonly employed in the investigation of the anticancer properties of novel chemical entities, such as 2,3-dihydrobenzofuran derivatives.

1. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay):

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the medium is replaced with fresh medium containing MTT solution.

-

The plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.[1]

-

2. Apoptosis Assays (e.g., Annexin V-FITC/Propidium Iodide Staining):

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Methodology:

-

Cells are treated with the test compound for a defined period.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

3. Western Blot Analysis for Signaling Pathway Proteins:

-

Principle: Western blotting is used to detect specific proteins in a sample. It can be used to assess the expression levels and phosphorylation status of key proteins in signaling pathways (e.g., Akt, mTOR, ERK) following treatment with a test compound.

-

Methodology:

-

Cells are treated with the test compound and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-mTOR).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Visualizations

Caption: A typical workflow for the evaluation of potential anticancer compounds.

Caption: Inhibition of the mTOR pathway by dihydrobenzofuran derivatives.

Conclusion and Future Directions

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry with demonstrated potential for the development of novel anticancer agents. While direct evidence for the anticancer properties of this compound is currently lacking, the substantial body of research on related derivatives provides a strong rationale for its investigation. The diverse mechanisms of action, including the induction of apoptosis and the inhibition of critical signaling pathways like mTOR, suggest that compounds based on this scaffold could be effective against a range of malignancies.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues. In-depth studies are required to elucidate its specific molecular targets and mechanisms of action. Furthermore, in vivo studies using animal models will be crucial to assess its therapeutic efficacy and safety profile. The continued exploration of this chemical space holds significant promise for the discovery of next-generation cancer therapeutics.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-depth Technical Guide: The Mechanism of Action of 2,3-Dihydro-1-benzofuran Derivatives

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While a specific, detailed mechanism of action for 2,3-Dihydro-1-benzofuran-3,6-diol is not extensively documented in publicly available scientific literature, this guide provides an in-depth analysis of the known mechanisms of action for structurally related 2,3-dihydro-1-benzofuran derivatives. This information offers valuable insights into the potential biological activities and molecular targets of this class of compounds.

This technical guide summarizes the key pharmacological effects, molecular targets, and signaling pathways associated with various 2,3-dihydro-1-benzofuran analogues, supported by experimental data and methodologies from peer-reviewed studies.

Core Biological Activities of 2,3-Dihydro-1-benzofuran Derivatives

Research into the diverse library of 2,3-dihydro-1-benzofuran derivatives has revealed a broad spectrum of biological activities. These compounds have been investigated for their potential as:

-

Cannabinoid Receptor 2 (CB2) Agonists: A significant area of research has focused on the development of selective CB2 agonists for the treatment of neuropathic pain. These compounds have shown efficacy in preclinical models by modulating neuroinflammatory processes.[1]

-

Anti-inflammatory Agents: Several derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).

-

Anticancer Agents: The benzofuran scaffold is present in a number of natural and synthetic compounds with demonstrated anticancer activity. Their mechanisms often involve the inhibition of critical pathways for cancer cell proliferation and survival.[2][3]

-

Antitubercular and Antimicrobial Agents: Certain 2,3-diaryl benzofuran hybrids have shown promising activity against Mycobacterium tuberculosis and other microbial strains.

-

Antioxidant and Neuroprotective Agents: Analogues of alpha-tocopherol based on the 2,3-dihydro-1-benzofuran-5-ol structure have been shown to inhibit lipid peroxidation and protect against central nervous system trauma.[4]

-

Antihypertensive Agents: Spiro-derivatives of 2,3-dihydro-benzofuran have been synthesized and evaluated for their cardiovascular activity, with some showing good antihypertensive effects in animal models.

Key Molecular Targets and Signaling Pathways

The diverse biological effects of 2,3-dihydro-1-benzofuran derivatives stem from their interaction with a variety of molecular targets. The following sections detail the most well-characterized of these interactions.

Cannabinoid Receptor 2 (CB2) Agonism

A prominent mechanism of action for a subset of 2,3-dihydro-1-benzofuran derivatives is their agonist activity at the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells, and its activation is associated with anti-inflammatory and analgesic effects.[1]

Signaling Pathway:

Upon binding of a 2,3-dihydro-1-benzofuran agonist, the CB2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A key event is the exchange of GDP for GTP on the associated Gαi subunit, which subsequently inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Experimental Protocols:

-

Radioligand Binding Assays: To determine the binding affinity of the compounds for CB1 and CB2 receptors. This is typically performed using cell membranes expressing the recombinant human receptors and a radiolabeled cannabinoid ligand.

-

[³⁵S]GTPγS Binding Assay: A functional assay to measure the ability of a compound to activate the G-protein coupled to the receptor. Agonists stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[1]

-

cAMP Accumulation Assays: To measure the downstream effect of receptor activation on adenylyl cyclase activity. CB2 receptor agonists are expected to decrease forskolin-stimulated cAMP accumulation.

Quantitative Data:

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) for representative 2,3-dihydro-1-benzofuran derivatives from published studies.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB2 EC₅₀ (nM) |

| Derivative A | >1000 | 15.3 | 25.1 |

| Derivative B | >1000 | 8.7 | 12.5 |

Note: Data is hypothetical and for illustrative purposes, based on the types of values reported in the literature.

Experimental Workflows

The discovery and characterization of novel 2,3-dihydro-1-benzofuran derivatives typically follow a structured workflow, from initial design to in vivo validation.

Conclusion and Future Directions

The 2,3-dihydro-1-benzofuran scaffold represents a versatile platform for the development of novel therapeutics targeting a range of diseases. While the specific mechanism of action for this compound remains to be elucidated, the extensive research on related analogues provides a strong foundation for future investigations.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets of novel 2,3-dihydro-1-benzofuran derivatives.

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Exploration of Novel Therapeutic Areas: Investigating the potential of this compound class in other diseases where the identified molecular targets play a role.

By leveraging the existing knowledge base and employing modern drug discovery techniques, the full therapeutic potential of the 2,3-dihydro-1-benzofuran class of compounds can be realized.

References

- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2,3-Dihydro-1-benzofuran-3,6-diol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current scientific literature on 2,3-Dihydro-1-benzofuran-3,6-diol and its structurally related analogs. Due to the limited availability of data on the specific this compound isomer, this document extends its scope to include relevant findings on other hydroxylated and functionalized 2,3-dihydrobenzofuran derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, biological activities, and therapeutic potential of this class of compounds.

Chemical and Physical Properties

The 2,3-dihydrobenzofuran core, also known as coumaran, is a heterocyclic motif present in a variety of natural products and synthetic compounds of medicinal interest. The addition of hydroxyl groups to this scaffold, as in this compound, is expected to significantly influence its physicochemical properties, such as solubility, polarity, and its capacity to participate in hydrogen bonding. These characteristics are crucial for its interaction with biological targets.

Synthesis of the 2,3-Dihydrobenzofuran Scaffold

General Synthetic Strategies:

-

Intramolecular Cyclization of Phenols: A common approach involves the cyclization of appropriately substituted phenols. For instance, o-allylphenols can undergo oxidative cyclization to yield 2-hydroxymethyl-2,3-dihydrobenzofurans.

-

Palladium-Catalyzed Reactions: Palladium-catalyzed intramolecular Heck reactions of o-iodophenyl ethers containing an allylic group are effective for constructing the dihydrobenzofuran ring.

-

Rhodium-Catalyzed C-H Activation: A rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes provides a route to dihydrobenzofurans.[1]

-

Enantioselective Synthesis: Chiral 3-hydroxy-2,3-dihydrobenzofurans can be synthesized with high enantioselectivity through an intramolecular asymmetric addition of aryl halides to unactivated ketones.[1]

Detailed Experimental Protocol: A Representative Synthesis of a 2,3-Dihydrobenzofuran Derivative

The following protocol describes a general method for the synthesis of 2,3-dihydrobenzofurans via an intramolecular cyclization, which can be adapted for the synthesis of hydroxylated analogs.

Synthesis of 2-phenyl phenol:

-

In a 500ml container, add 100ml of a 10mol/L aqueous sodium phenolate solution, 67.1ml of ethylene chlorhydrin, and 17.05g of a solid mixture of copper chloride and iron chloride (4:1 mass ratio).

-

Heat the mixture to 65°C and reflux for 3 hours.

-

After cooling to room temperature, collect the organic layer.

-

Wash the organic layer three times with a 4% aqueous sodium hydroxide solution to obtain 2-phenyl phenol.[2]

Synthesis of 2,3-Dihydrobenzofuran:

-

In a 250ml container, add the synthesized 2-phenyl phenol, 1g of solid zinc chloride, and 5g of solid manganous chloride.

-

Heat the mixture to 200°C and reflux for 4 hours.

-

After cooling to room temperature, wash the mixture three times with a 3% aqueous sodium hydroxide solution.

-

Perform reduced pressure distillation and collect the fraction at 88-90°C to obtain 2,3-dihydrobenzofuran.[2]

Biological Activities and Therapeutic Potential

Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated a wide range of biological activities, suggesting their potential as therapeutic agents in various disease areas. The presence of hydroxyl groups is often associated with antioxidant properties and can significantly modulate the biological profile of these compounds.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of 2,3-dihydrobenzofuran derivatives. These compounds can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of 2,3-Dihydrobenzofuran Analogs

| Compound | Assay | Target/Mediator | IC50 (µM) | Reference |

| Fluorinated Dihydrobenzofuran Derivative 2 | LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) | 1.92 | [3] |

| Fluorinated Dihydrobenzofuran Derivative 3 | LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) | 1.48 | [3] |

| Fluorinated Dihydrobenzofuran Derivative 2 | LPS-stimulated RAW 264.7 macrophages | Interleukin-6 (IL-6) | 9.04 | [4] |

| Fluorinated Dihydrobenzofuran Derivative 3 | LPS-stimulated RAW 264.7 macrophages | Interleukin-6 (IL-6) | 1.2 | [4] |

| Fluorinated Dihydrobenzofuran Derivative 2 | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | 5.2 | [4] |

| Fluorinated Dihydrobenzofuran Derivative 3 | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | 2.4 | [4] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in 96-well plates at a density of 5 × 10³ cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 18-24 hours.

-

NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.[5][6]

Antioxidant and Neuroprotective Activity

The phenolic hydroxyl groups in compounds like this compound are key structural features that suggest potent antioxidant activity. Antioxidants can neutralize harmful reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders.

Quantitative Data on Antioxidant Activity of 2,3-Dihydrobenzofuran Analogs

| Compound | Assay | IC50 (µM) | Reference |

| 2,3-dihydrobenzo[b]thiophene-5-ol | Inhibition of Fe(II)/ADP/ascorbate stimulated lipid peroxidation in liver microsomes | 25 | [7] |

| 2,3-dihydrobenzo[b]selenophen-5-ol | Inhibition of Fe(II)/ADP/ascorbate stimulated lipid peroxidation in liver microsomes | 13 | [7] |

| 2,3-dihydrobenzo[b]tellurophen-5-ol | Inhibition of Fe(II)/ADP/ascorbate stimulated lipid peroxidation in liver microsomes | 0.13 | [7] |

Experimental Protocol: In Vitro Antioxidant Assay using DPPH

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and determine the IC50 or EC50 value.[8]

Anticancer Activity

The benzofuran and dihydrobenzofuran scaffolds have been investigated for their potential as anticancer agents.[9] The mechanisms of action are diverse and can involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Signaling Pathways

The biological effects of 2,3-dihydrobenzofuran derivatives are mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound have not been elucidated, the known activities of related phenolic compounds suggest potential modulation of pathways involved in inflammation and oxidative stress.

Hypothesized Anti-inflammatory and Antioxidant Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often modulated by phenolic antioxidants and anti-inflammatory agents. It is hypothesized that hydroxylated 2,3-dihydrobenzofurans may exert their effects through similar mechanisms.

Caption: Hypothesized signaling pathways modulated by hydroxylated 2,3-dihydrobenzofurans.

Conclusion and Future Directions

The 2,3-dihydrobenzofuran scaffold represents a promising starting point for the development of novel therapeutic agents. The introduction of hydroxyl groups, as in this compound, is anticipated to confer potent antioxidant and anti-inflammatory properties. While the current literature provides a solid foundation for the biological potential of this class of compounds, further research is warranted.

Future studies should focus on:

-

The development of a specific and efficient synthesis for this compound.

-

A comprehensive biological evaluation of this compound to determine its specific activity profile and potency in various in vitro and in vivo models.

-

Elucidation of the precise molecular mechanisms and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies to optimize the 2,3-dihydrobenzofuran scaffold for enhanced efficacy and drug-like properties.

This technical guide serves as a comprehensive overview of the current knowledge surrounding this compound and its analogs. It is hoped that this compilation of data will stimulate further research and development in this promising area of medicinal chemistry.

References

- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 2. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 7. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 2,3-Dihydro-1-benzofuran Core: Synthesis, Properties, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the core chemical entity of 2,3-dihydro-1-benzofuran, with a focus on its hydroxylated derivatives. The specific molecule "2,3-Dihydro-1-benzofuran-3,6-diol" (CAS 1020947-92-5) is a sparsely documented compound, and as such, a comprehensive report on its discovery, history, and specific biological activities is not feasible based on currently available scientific literature. This guide instead provides a broader overview of the synthesis and biological importance of the 2,3-dihydrobenzofuran scaffold, which is of significant interest in medicinal chemistry.

Introduction

The 2,3-dihydro-1-benzofuran, also known as coumaran, is a vital heterocyclic scaffold found in a multitude of natural products and synthetic compounds of therapeutic interest.[1] Its rigid, bicyclic structure, consisting of a benzene ring fused to a dihydrofuran ring, provides a valuable framework for the design of novel bioactive molecules.[2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] This guide provides a technical overview of the synthetic strategies employed to construct the 2,3-dihydrobenzofuran core, summarizes key quantitative data of the parent compound and representative hydroxylated derivatives, and explores the biological significance of this important chemical motif.

History and Discovery of the 2,3-Dihydrobenzofuran Scaffold